molecular formula C15H18N4OS B6056432 2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one

2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one

Cat. No.: B6056432
M. Wt: 302.4 g/mol
InChI Key: WXDCCFBQBUZERV-UHFFFAOYSA-N
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Description

2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine core substituted with piperidine and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: The introduction of the piperidine and pyridine groups can be carried out through nucleophilic substitution reactions. For example, the pyrimidine core can be reacted with piperidine under basic conditions to introduce the piperidinyl group.

    Thioether Formation: The pyridin-2-ylsulfanyl group can be introduced through a nucleophilic substitution reaction involving a pyridine thiol and an appropriate leaving group on the pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The piperidinyl and pyridinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The piperidinyl and pyridinyl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-1-yl)-4(3H)-pyrimidinone: Lacks the pyridin-2-ylsulfanyl group, which may affect its biological activity.

    6-(pyridin-2-ylsulfanyl)-4(3H)-pyrimidinone: Lacks the piperidinyl group, which may influence its binding properties.

Uniqueness

2-(piperidin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is unique due to the presence of both piperidinyl and pyridinyl groups, which can enhance its interaction with biological targets and potentially improve its therapeutic profile.

Properties

IUPAC Name

2-piperidin-1-yl-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-13-10-12(11-21-14-6-2-3-7-16-14)17-15(18-13)19-8-4-1-5-9-19/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDCCFBQBUZERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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